molecular formula C6H6N2O3 B188116 2-Hydroxy-5-methyl-3-nitropyridine CAS No. 7464-14-4

2-Hydroxy-5-methyl-3-nitropyridine

Cat. No.: B188116
CAS No.: 7464-14-4
M. Wt: 154.12 g/mol
InChI Key: QAINEQVHSHARMD-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Hydroxy-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, methanol, alkali, and thionyl chloride. The major products formed from these reactions include 2-chloro-5-methyl-3-nitropyridine and various amino derivatives .

Scientific Research Applications

Organic Synthesis

HMPN serves as a valuable intermediate in the synthesis of several important compounds:

  • Chlorinated Derivatives : HMPN can be chlorinated to produce 2-chloro-5-methyl-3-nitropyridine, which is useful in synthesizing various pharmaceuticals and agrochemicals .
  • Proteasome Inhibitors : The compound is also used to create proteasome inhibitors that contain the 5-methylpyridin-2(1H)-one moiety, which have implications in cancer research .

Pharmaceutical Applications

HMPN has been investigated for its potential as a pharmaceutical agent:

  • Biological Inhibitors : It has been identified as a precursor for transglutaminase 2 (TG2) inhibitors, which are being studied for their roles in various diseases, including cancer and neurodegenerative disorders .
  • Research on Peptidomimetics : Recent studies have explored the incorporation of HMPN into peptidomimetic compounds, where it has shown promise in enhancing the efficacy of peptide-based drugs .

Agricultural Chemistry

In agriculture, HMPN's derivatives are being explored for their potential use as herbicides and pesticides:

  • Intermediate for Agrochemicals : The compound can be converted into other nitrogen-containing heterocycles that serve as intermediates in the production of agrochemicals . For example, brominated derivatives derived from HMPN have been noted for their utility in developing effective agricultural chemicals.

Data Table: Applications Summary

Application AreaCompound DerivedPurpose/Use
Organic Synthesis2-Chloro-5-methyl-3-nitropyridinePrecursor for pharmaceuticals
Pharmaceutical ResearchProteasome InhibitorsCancer treatment research
Agricultural ChemistryBrominated DerivativesHerbicides and pesticides development

Case Studies

  • Proteasome Inhibitor Development : Research conducted on HMPN's derivatives has demonstrated their ability to inhibit proteasome activity effectively. This inhibition has implications for treating multiple myeloma and other cancers where proteasome activity is dysregulated .
  • Agrochemical Applications : A study highlighted the conversion of HMPN into brominated compounds that exhibited significant herbicidal activity against various weed species. This research supports the potential use of HMPN derivatives in sustainable agriculture practices .

Biological Activity

2-Hydroxy-5-methyl-3-nitropyridine (HMPN) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

HMPN is a nitropyridine derivative characterized by the following structural features:

  • Molecular Formula : C6_6H6_6N2_2O3_3
  • Molecular Weight : Approximately 154.12 g/mol
  • Melting Point : 179°C

The presence of the hydroxyl and nitro groups significantly influences its reactivity and biological activity.

Target Interaction

HMPN primarily interacts with transglutaminase 2 (TG2), an enzyme involved in various cellular processes including protein cross-linking and apoptosis regulation. HMPN acts as an inhibitor of TG2, thereby modulating its enzymatic activity, which can influence gene expression and cellular metabolism .

Biochemical Pathways

The compound's interaction with TG2 can affect several biochemical pathways:

  • Cell Signaling : By inhibiting TG2, HMPN alters cell signaling pathways that are crucial for maintaining cellular homeostasis.
  • Protein Degradation : It plays a role in regulating protein degradation within cells, which is vital for various physiological processes.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. HMPN exhibits potential against various pathogens due to its ability to generate reactive intermediates that can damage microbial DNA . This mechanism is similar to that observed in other nitro compounds like metronidazole, which is used to treat infections caused by Helicobacter pylori and others.

Anti-inflammatory Effects

HMPN may also possess anti-inflammatory properties. Nitro compounds generally have been shown to interact with inflammatory mediators, influencing pathways that lead to reduced inflammation . The modulation of such pathways can be beneficial in treating inflammatory diseases.

Antitumor Activity

Research indicates that HMPN could serve as a lead compound in the development of anticancer drugs. Its ability to target hypoxic tumor environments makes it a candidate for further investigation in cancer therapy . The structural characteristics of nitropyridines enhance their potential as hypoxia-activated prodrugs.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of HMPN:

  • In Vitro Studies : Laboratory experiments demonstrate that HMPN effectively inhibits TG2 activity at lower concentrations without significant toxicity, suggesting its potential for therapeutic applications.
  • Animal Models : Dosage-dependent effects have been observed in animal studies, indicating that HMPN can modulate biological responses based on concentration levels.
  • Comparative Analysis : When compared with similar compounds, such as 2-hydroxy-3-methyl-5-nitropyridine, HMPN shows unique reactivity due to its specific substituent arrangement, enhancing its biological profile.

Summary of Biological Activities

Activity Description
AntimicrobialEffective against various pathogens through DNA damage mechanisms
Anti-inflammatoryModulates inflammatory pathways, potentially reducing inflammation
AntitumorHypoxia-targeting properties make it suitable for cancer treatment research
Enzyme InhibitionInhibits TG2, affecting cellular signaling and protein degradation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Hydroxy-5-methyl-3-nitropyridine, and what experimental parameters require optimization?

  • Methodological Answer : The compound is synthesized via nitration and hydrolysis of precursor pyridine derivatives. For example, 2-Chloro-5-methyl-3-nitropyridine can be prepared by reacting this compound with thionyl chloride (SOCl₂) in the presence of DMF as a catalyst at reflux for 3 hours, yielding 92% isolated product after solvent evaporation and recrystallization . Critical parameters include:

  • Catalyst selection : DMF enhances chlorination efficiency.
  • Temperature control : Reflux conditions ensure complete reaction.
  • Solvent choice : Hexane/methylene chloride mixtures (1:1 v/v) enable slow crystallization for X-ray-quality crystals.

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Multi-modal characterization is required:

  • X-ray crystallography : Resolves bond lengths (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) and confirms molecular geometry .
  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments, while IR confirms functional groups (e.g., nitro and hydroxyl stretches).
  • Mass spectrometry : Validates molecular weight (154.1234 g/mol) and fragmentation patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:

  • Personal protective equipment (PPE) : Gloves, goggles, and respiratory masks to avoid skin/eye contact (H315, H319, H335 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Waste management : Segregate and treat chemical waste via professional disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for thermochemical accuracy (<2.4 kcal/mol deviation in atomization energies). Steps include:

  • Basis set selection : 6-31G* for geometry optimization.
  • Electron density analysis : Evaluate nitro group electron-withdrawing effects on aromatic ring reactivity .

Q. What strategies optimize regioselectivity in nitration reactions for synthesizing derivatives of this compound?

  • Methodological Answer : Regioselectivity depends on:

  • Directing groups : The hydroxyl group at position 2 directs nitration to position 3 due to resonance stabilization.
  • Reaction conditions : Use nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to minimize byproducts .

Q. How can researchers resolve contradictions in spectroscopic data between different studies on nitro-pyridine derivatives?

  • Methodological Answer : Contradictions arise from solvent effects or impurities. Mitigation strategies:

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) for NMR consistency.
  • Cross-validation : Compare X-ray crystallography data with computational models (e.g., Hirshfeld surface analysis) to confirm structural assignments .

Q. What analytical methods are recommended for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability assays should include:

  • HPLC-MS : Monitor degradation products (e.g., nitro group reduction to amine).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition above 158°C (flash point) .
  • pH-dependent solubility tests : Measure solubility shifts in alkaline vs. acidic media due to hydroxyl deprotonation .

Properties

IUPAC Name

5-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAINEQVHSHARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323215
Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7464-14-4
Record name 7464-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-methyl-3-nitropyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-5-methyl-3-nitropyridine
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2-Hydroxy-5-methyl-3-nitropyridine
2-Hydroxy-5-methyl-3-nitropyridine
2-Hydroxy-5-methyl-3-nitropyridine
2-Hydroxy-5-methyl-3-nitropyridine

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